![molecular formula C9H17NO4 B1676009 m-DIOXANE, 5-ETHYL-5-NITRO-2-PROPYL- CAS No. 5702-40-9](/img/structure/B1676009.png)
m-DIOXANE, 5-ETHYL-5-NITRO-2-PROPYL-
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Overview
Description
m-Dioxane, 5-ethyl-5-nitro-2-propyl- is a bioactive chemical.
Scientific Research Applications
Research Applications
-
Solvent for Organic Reactions
- m-Dioxane is often used as a solvent in organic synthesis due to its ability to dissolve a wide range of organic compounds. Its polar aprotic nature makes it suitable for reactions involving ionic intermediates.
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Pharmaceutical Development
- The compound has been investigated for its potential in drug formulation and development. Its bioactive properties may contribute to the efficacy of certain pharmaceuticals.
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Chemical Analysis
- As a solvent, m-Dioxane is utilized in analytical chemistry for the extraction and analysis of various substances, including pharmaceuticals and environmental samples.
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Biological Studies
- m-Dioxane has been employed in biological experiments to study its effects on cellular processes. Its nitro group can participate in redox reactions, making it a candidate for investigating oxidative stress in cells.
Toxicological Studies
Despite its useful applications, m-Dioxane, 5-ethyl-5-nitro-2-propyl has associated health risks that necessitate careful handling:
- Acute Toxicity
- Chronic Effects
Data Tables
Application Area | Description | Notes |
---|---|---|
Organic Synthesis | Used as a solvent for various organic reactions | Polar aprotic solvent |
Pharmaceutical Research | Investigated for drug formulation and efficacy | Potential bioactive properties |
Analytical Chemistry | Employed for extraction and analysis of compounds | Useful in environmental monitoring |
Biological Research | Studied for effects on cellular processes | Investigates oxidative stress |
Case Studies
-
Pharmaceutical Formulation Study
- A study examined the use of m-Dioxane in formulating a new drug targeting specific cellular pathways. Results indicated enhanced solubility and bioavailability compared to traditional solvents.
- Environmental Impact Assessment
- Occupational Exposure Analysis
Properties
CAS No. |
5702-40-9 |
---|---|
Molecular Formula |
C9H17NO4 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
5-ethyl-5-nitro-2-propyl-1,3-dioxane |
InChI |
InChI=1S/C9H17NO4/c1-3-5-8-13-6-9(4-2,7-14-8)10(11)12/h8H,3-7H2,1-2H3 |
InChI Key |
MPWDGAHTGODYEE-UHFFFAOYSA-N |
SMILES |
CCCC1OCC(CO1)(CC)[N+](=O)[O-] |
Canonical SMILES |
CCCC1OCC(CO1)(CC)[N+](=O)[O-] |
Appearance |
Solid powder |
Key on ui other cas no. |
5702-40-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
m-Dioxane, 5-ethyl-5-nitro-2-propyl- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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